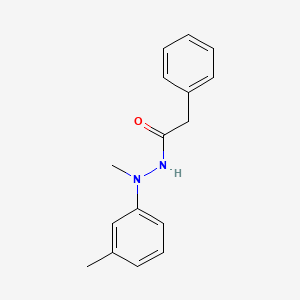

N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide

CAS No.:

Cat. No.: VC15718907

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O |

|---|---|

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide |

| Standard InChI | InChI=1S/C16H18N2O/c1-13-7-6-10-15(11-13)18(2)17-16(19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,17,19) |

| Standard InChI Key | LNDPRMJIVLEEKX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2 |

Introduction

Key Structural Features:

-

The compound contains a hydrazide backbone, which is known for its reactivity in forming derivatives.

-

The phenyl and methyl-substituted phenyl groups provide aromaticity, influencing the compound's chemical behavior and potential biological activity.

Synthesis

The synthesis of N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of phenylacetic acid derivatives with hydrazine or substituted hydrazines under controlled conditions. The process can be outlined as follows:

-

Starting Materials:

-

Phenylacetic acid or its derivatives

-

Methyl-substituted phenylhydrazine

-

-

Reaction Conditions:

-

Condensation reaction under acidic or basic conditions.

-

Solvents such as ethanol or methanol are commonly used.

-

Reaction temperature: Moderate heating (50–80°C) to promote the formation of the hydrazide bond.

-

-

Purification:

-

Crystallization or column chromatography to isolate the desired product.

-

Pharmaceutical Research

Hydrazides, including N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide, are studied for their potential pharmacological activities:

-

Antimicrobial Activity: Hydrazides are known to exhibit antibacterial and antifungal properties.

-

Anti-inflammatory Properties: The compound may act as an inhibitor of inflammatory pathways.

-

Anticancer Potential: Structural analogs of hydrazides have shown cytotoxic effects on cancer cells.

Synthetic Chemistry

This compound serves as an intermediate in synthesizing more complex molecules, particularly in heterocyclic chemistry.

Characterization Techniques

To confirm the structure and purity of N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide, several analytical techniques are employed:

| Technique | Purpose | Observations |

|---|---|---|

| 1H NMR | Identifies hydrogen environments | Peaks for aromatic protons and methyl groups |

| 13C NMR | Determines carbon framework | Signals for carbon atoms in aromatic rings |

| IR Spectroscopy | Detects functional groups | Stretching vibrations for C=O and NH bonds |

| Mass Spectrometry (MS) | Confirms molecular weight | Molecular ion peak at ~254 g/mol |

| X-Ray Crystallography | Elucidates three-dimensional structure | Confirms bond angles and molecular geometry |

Challenges and Limitations

-

Stability Issues:

-

Hydrazides are sensitive to hydrolysis under acidic or basic conditions.

-

Prolonged exposure to heat can lead to decomposition.

-

-

Toxicity Concerns:

-

Some hydrazides exhibit cytotoxic effects, necessitating careful handling during research.

-

Future Directions

Research on N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide could focus on:

-

Exploring its pharmacological profiles through in vitro and in vivo studies.

-

Developing derivatives with enhanced biological activity.

-

Investigating its role as a ligand in metal coordination complexes for catalysis or medicinal applications.

This detailed exploration highlights the structural, synthetic, and potential applications of N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide, emphasizing its relevance in both academic research and industrial applications. Further studies are warranted to fully understand its properties and expand its utility in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume